4-(4-Cbz-Aminopheny)-3-fluorophenol, 95%

Medicinal Chemistry Organic Synthesis Regioisomer Purity

Sourcing regioisomerically pure fluorinated Cbz-aminophenol intermediates often risks unpredictable reactivity. 4-(4-Cbz-Aminopheny)-3-fluorophenol (CAS 1261966-72-6) offers precise control. - Orthogonal Cbz protection allows selective phenol elaboration without amine interference. - 3-Fluoro motif blocks oxidative metabolism, critical for lead optimization. - Supplied at a certified 95% purity, ensuring consistent performance in multi-step syntheses.

Molecular Formula C20H16FNO3
Molecular Weight 337.3 g/mol
CAS No. 1261966-72-6
Cat. No. B6375398
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-Cbz-Aminopheny)-3-fluorophenol, 95%
CAS1261966-72-6
Molecular FormulaC20H16FNO3
Molecular Weight337.3 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)COC(=O)NC2=CC=C(C=C2)C3=C(C=C(C=C3)O)F
InChIInChI=1S/C20H16FNO3/c21-19-12-17(23)10-11-18(19)15-6-8-16(9-7-15)22-20(24)25-13-14-4-2-1-3-5-14/h1-12,23H,13H2,(H,22,24)
InChIKeyWFXCIMKLFKQERO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(4-Cbz-Aminopheny)-3-fluorophenol (CAS 1261966-72-6) Procurement Guide: Class Identity and Differentiated Utility


4-(4-Cbz-Aminopheny)-3-fluorophenol (CAS 1261966-72-6, C20H16FNO3, MW 337.3) is a fluorinated phenolic compound featuring a carbobenzyloxy (Cbz)-protected amine group . It belongs to the class of fluorinated aminophenol derivatives and is primarily utilized as a protected intermediate or building block in organic synthesis and medicinal chemistry research, where precise functional group manipulation is required [1]. The product is typically supplied at a certified purity of 95% [2].

Technical Rationale: Why Substituting 4-(4-Cbz-Aminopheny)-3-fluorophenol (CAS 1261966-72-6) with Close Analogs Introduces Risk


Generic substitution among fluorinated Cbz-aminophenol regioisomers is not feasible due to their divergent physicochemical properties and, consequently, their distinct reactivity and application profiles. Subtle positional changes in the fluorine substituent or phenolic hydroxyl group alter the electronic distribution of the aromatic ring, which directly impacts critical parameters such as hydrogen bonding patterns, metabolic stability, and the regioselectivity of subsequent synthetic steps [1]. For instance, a regioisomeric analog may exhibit different stability or necessitate alternative reaction conditions, thereby invalidating established synthetic protocols and compromising the integrity of the final molecular architecture [2].

Quantitative Differentiation Guide for 4-(4-Cbz-Aminopheny)-3-fluorophenol (CAS 1261966-72-6) vs. Closest Analogs


Positional Regioisomerism: Meta vs. Para Fluorine Substitution Confers Distinct Chemical Identity

4-(4-Cbz-Aminopheny)-3-fluorophenol (CAS 1261966-72-6) is a specific regioisomer wherein the fluorine atom occupies the meta position relative to the biphenyl linkage (i.e., position 3). This is structurally distinct from the 2-fluoro regioisomer (CAS 1261931-13-8) [1]. While both share the same molecular formula (C20H16FNO3) and identical computed properties such as XLogP3 (4.4), Heavy Atom Count (25), and Topological Polar Surface Area (58.6), their distinct InChI Keys confirm them as non-interchangeable chemical entities [2].

Medicinal Chemistry Organic Synthesis Regioisomer Purity

Functional Group Positioning: Orthogonal Reactivity of Meta-Fluorophenol vs. Para-Fluorophenol Core

The target compound features a 3-fluorophenol core (fluorine meta to hydroxyl). In contrast, the analog 5-(4-Cbz-Aminopheny)-2-fluorophenol (CAS 1261931-21-8) possesses a 2-fluorophenol core (fluorine ortho to hydroxyl) . A DFT study on aminophenol regioisomers indicates that the 3-regioisomer (meta-substituted) is less reactive and more thermodynamically stable than its 4-regioisomer counterpart [1]. This difference in stability and reactivity is critical when designing synthetic routes or evaluating metabolic profiles, as the meta-fluorophenol scaffold is known to confer enhanced metabolic stability compared to unsubstituted or differently substituted phenols [2].

Synthetic Chemistry Regioselectivity Medicinal Chemistry

Certified Purity and Sourcing: Guaranteed 95% Purity for Reproducible Research Outcomes

4-(4-Cbz-Aminopheny)-3-fluorophenol is commercially available with a certified minimum purity of 95% from multiple vendors [1]. While other purity grades may exist for this compound or its analogs, the 95% specification serves as a reliable, vendor-agnostic baseline that balances cost with sufficient purity for most synthetic and research applications where trace impurities do not critically interfere [2].

Quality Control Procurement Reproducibility

Dual Functional Handles: Protected Amine and Free Phenol Enable Orthogonal Synthetic Elaboration

The compound incorporates two key orthogonal functional groups: a Cbz-protected amine and a free phenolic hydroxyl group . This is in contrast to non-fluorinated analogs like 3-(4-Cbz-Aminophenyl)phenol (CAS 779341-22-9), which lacks the fluorine atom's influence on ring electronics and lipophilicity [1]. The Cbz group is stable to a range of nucleophiles and bases but can be selectively cleaved via hydrogenolysis or strong acid, while the phenolic hydroxyl remains available for alkylation, acylation, or other transformations without disturbing the protected amine [2]. The presence of the fluorine atom further modulates the reactivity of the phenol ring, particularly for nucleophilic aromatic substitution reactions .

Organic Synthesis Protecting Group Strategy Peptide Chemistry

Application Scenarios for 4-(4-Cbz-Aminopheny)-3-fluorophenol (CAS 1261966-72-6) Based on Differentiated Evidence


Medicinal Chemistry: Synthesis of Metabolically Stable Drug Candidates via the 3-Fluorophenol Core

This compound is an ideal starting material for medicinal chemistry programs targeting enhanced metabolic stability. The 3-fluorophenol motif is a recognized strategy for blocking sites of oxidative metabolism on the aromatic ring [1]. The orthogonal Cbz protection allows the phenol to be elaborated into complex ethers or esters without interfering with the protected amine, which can later be unmasked for subsequent coupling. This is particularly valuable in the synthesis of fluorinated biaryl drug candidates where both metabolic profile and synthetic accessibility are critical parameters.

Peptide and Peptidomimetic Chemistry: Construction of Non-Natural Amino Acid Building Blocks

The compound serves as a versatile scaffold for generating novel, fluorinated amino acid derivatives. The Cbz-protected amine is a standard handle in peptide synthesis, and the phenolic hydroxyl provides a site for attaching the molecule to a resin for solid-phase peptide synthesis (SPPS) or for introducing further functional groups [2]. The presence of the fluorine atom offers an NMR-active probe (`19F`) and can influence the conformation and bioactivity of the resulting peptidomimetics. This enables the exploration of chemical space not accessible with non-fluorinated analogs like 3-(4-Cbz-Aminophenyl)phenol [3].

Materials Science: Development of Advanced Polymers and Nanomaterials

Beyond medicinal chemistry, this compound finds utility in materials science as a building block for advanced polymers and nanomaterials [4]. The dual functionality (protected amine and fluorinated phenol) allows for controlled polymerization or surface functionalization. The fluorine atom can impart desirable properties such as increased hydrophobicity, chemical resistance, or unique electronic characteristics to the final material, making this compound a valuable, albeit specialized, component in the design of functional organic materials.

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